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Compound of Interest

Compound Name: 2-(4-Ethylphenyl)azetidine

Cat. No.: B15274319

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 2-
(4-Ethylphenyl)azetidine, a substituted four-membered nitrogen-containing heterocycle.
Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in a
variety of biologically active compounds and their utility as constrained bioisosteres of other
functional groups. The information presented herein is intended to support research and
development efforts by providing detailed methodologies and expected analytical data for this
specific compound.

Synthesis and Purification

The synthesis of 2-(4-Ethylphenyl)azetidine can be achieved through several established
synthetic routes for 2-arylazetidines. A common and effective method is the palladium-
catalyzed cross-coupling of a suitable 3-iodoazetidine precursor with (4-ethylphenyl)boronic
acid. This approach offers good control over the regiochemistry and allows for the introduction
of the aryl moiety in the final step.

Alternatively, a multi-step synthesis commencing from a commercially available starting
material such as 4-ethylbenzaldehyde can be employed. This typically involves the formation of
an intermediate that can undergo intramolecular cyclization to form the azetidine ring.

Following synthesis, purification is critical to obtaining a sample of high purity suitable for
detailed structural analysis. Column chromatography on silica gel is a standard and effective
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method for the purification of azetidine derivatives. The choice of eluent will depend on the
polarity of the specific N-substituted derivative being prepared.

Spectroscopic and Spectrometric Characterization

A combination of spectroscopic and spectrometric techniques is essential for the unambiguous
structural elucidation of 2-(4-Ethylphenyl)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of
2-(4-Ethylphenyl)azetidine in solution. Both *H and 3C NMR are required for a complete
assignment of all proton and carbon signals.

Table 1: Expected *H NMR Chemical Shifts for 2-(4-Ethylphenyl)azetidine

T Chemical Shift (6, Multiplicity Coupling Constant
ppm) (J, Hz)

Aromatic (CeHa) 7.10-7.40 m

Azetidine CH (C2) ~4.0-45 t ~7-8

Azetidine CHz (C3) ~2.2-2.8 m

Azetidine CHz (C4) ~3.5-4.0 m

Ethyl CH2 ~2.6 q ~7.6

Ethyl CHs ~1.2 t ~7.6

Azetidine NH Variable brs

Note: Expected chemical shifts are based on data for analogous 2-arylazetidines and may vary
depending on the solvent and N-substituent.

Table 2: Expected 3C NMR Chemical Shifts for 2-(4-Ethylphenyl)azetidine
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Carbons Chemical Shift (6, ppm)
Aromatic C (quaternary, C-aryl) ~140-145

Aromatic CH ~125-130

Azetidine CH (C2) ~60-65

Azetidine CHz (C3) ~25-30

Azetidine CH2 (C4) ~45-50

Ethyl CH2 ~28

Ethyl CHs ~15

Note: Expected chemical shifts are based on data for analogous 2-arylazetidines and may vary
depending on the solvent and N-substituent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of 2-(4-Ethylphenyl)azetidine
and to gain insight into its fragmentation pattern, which can further confirm the structure. High-
resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental
composition.

Table 3: Expected Mass Spectrometry Data for 2-(4-Ethylphenyl)azetidine

lon Expected m/z
[M+H]* 162.1283
[M+Na]* 184.1102

Note: The fragmentation pattern of 2-arylazetidines in mass spectrometry often involves
cleavage of the azetidine ring.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.
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Table 4: Expected IR Absorption Frequencies for 2-(4-Ethylphenyl)azetidine

Functional Group Wavenumber (cm~—?)
N-H stretch (azetidine) ~3300-3500
C-H stretch (aromatic) ~3000-3100
C-H stretch (aliphatic) ~2850-3000
C=C stretch (aromatic) ~1600, 1450
C-N stretch ~1200-1350

Crystallographic Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional
structure of a molecule in the solid state. Obtaining suitable crystals of 2-(4-
Ethylphenyl)azetidine or a derivative would provide precise bond lengths, bond angles, and
conformational information. While a specific crystal structure for 2-(4-Ethylphenyl)azetidine is
not publicly available, analysis of related structures indicates that the azetidine ring is typically
puckered.

Experimental Protocols
General Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified 2-(4-Ethylphenyl)azetidine
in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.

e 1H NMR Acquisition: Acquire the *H NMR spectrum on a spectrometer operating at a
frequency of 400 MHz or higher. Typical parameters include a 30-degree pulse angle, a
relaxation delay of 1-2 seconds, and 16-32 scans.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum on the same instrument. A proton-
decoupled sequence (e.g., zgpg30) is typically used. A larger number of scans (1024 or
more) and a longer relaxation delay (2-5 seconds) may be necessary to obtain a good
signal-to-noise ratio.
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o Data Processing: Process the raw data (FID) by applying a Fourier transform, phase
correction, and baseline correction. Integrate the signals in the *H NMR spectrum and
reference the spectra to the residual solvent peak.

General Protocol for High-Resolution Mass
Spectrometry (HRMS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent (e.g., methanol, acetonitrile).

« Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g.,
electrospray ionization - ESI) at a low flow rate (e.g., 5-10 pL/min).

» Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass
range (e.g., m/z 50-500).

» Data Analysis: Determine the accurate mass of the molecular ion and compare it to the
theoretical mass calculated for the elemental composition of 2-(4-Ethylphenyl)azetidine.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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